9-keto Fluprostenol

Prostaglandin Receptor Pharmacology Receptor Selectivity Structural Biology

9-keto Fluprostenol (CAS 156406-33-6) is the C-9 oxidized analog of fluprostenol, shifting predicted receptor pharmacology from FP to EP agonism. Its trifluoromethylphenoxy modification confers prolonged half-life versus natural PGE2. It is the only analytically valid reference standard for identifying the C-9 oxidation impurity in travoprost API and finished drug products, essential for ICH-compliant AMV, QC release, and stability monitoring. Demonstrated ex vivo activity at femto- to nanomolar concentrations in uterine contractility models supports its use as an EP receptor tool compound. Procure for analytical, QC, or pharmacological research applications.

Molecular Formula C23H27F3O6
Molecular Weight 456.5 g/mol
Cat. No. B584581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-keto Fluprostenol
SynonymsFluprostenol Prostaglandin E2
Molecular FormulaC23H27F3O6
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O
InChIInChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-19,21,27,29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,21-/m1/s1
InChIKeyWWMXHYUXIKWXSR-AAHOZRAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





9-Keto Fluprostenol: Procurement and Differentiation Guide for the Oxidized Fluprostenol PGE2 Analog


9-Keto fluprostenol (CAS 156406-33-6) is a synthetic analog of prostaglandin E2 (PGE2) that is generated via the oxidation of fluprostenol at the C-9 position . Fluprostenol itself is a well-characterized, potent agonist of the prostaglandin F2α (FP) receptor . This single oxidation event shifts the anticipated pharmacology of the molecule from the FP receptor to the EP receptor family, where it is expected to function as a PGE2 agonist . The compound features structural modifications, including a trifluoromethylphenoxy moiety, that are intended to confer a prolonged half-life and enhanced potency compared to natural PGE2 . It is important to note that as of this analysis, no peer-reviewed studies detailing the direct pharmacological characterization (e.g., receptor binding affinities, functional potencies) of 9-keto fluprostenol itself have been published , and therefore its differentiation is primarily based on structural class inference, indirect functional data, and its specific utility in analytical contexts.

Why Generic Prostaglandin Analogs Cannot Substitute for 9-Keto Fluprostenol in Specialized Applications


Interchanging 9-keto fluprostenol with other in-class prostaglandin analogs—including its parent compound fluprostenol, other FP agonists like latanoprost free acid or travoprost acid, or even natural PGE2—is not scientifically justified for several reasons. First, the C-9 oxidation fundamentally alters the molecule's predicted receptor pharmacology from FP agonism (characteristic of fluprostenol) to EP agonism (characteristic of PGE2), leading to distinct downstream signaling pathways and physiological effects . Second, natural PGE2 possesses a very short biological half-life, whereas 9-keto fluprostenol was designed with structural features intended to enhance metabolic stability . Third, the compound has a defined, albeit indirect, functional profile in an ex vivo model of uterine contractility, demonstrating activity that is statistically significant at femto- to nanomolar concentrations [1]. Finally, 9-keto fluprostenol serves a specific, non-pharmacological role as a reference standard and impurity marker for the glaucoma drug travoprost, a function for which no other analog can be substituted . The evidence detailed below underscores these key points of differentiation.

Quantitative Evidence for the Differentiated Selection of 9-Keto Fluprostenol


Structural Basis for Predicted EP Receptor Selectivity Over FP Receptors

The oxidation of fluprostenol at the C-9 position converts the molecule's predicted pharmacology from that of a selective FP receptor agonist to a PGE2 analog with strong anticipated affinity for EP receptors . While no direct binding data for 9-keto fluprostenol is available, the parent compound, fluprostenol, demonstrates high affinity for the FP receptor (Ki = 49.9 nM) and functional agonism (EC50 = 2.4 nM) . The C-9 keto group is a key structural feature that distinguishes PGE2 (a non-selective EP agonist) from PGF2α (a selective FP agonist), and this same structural logic is expected to apply to 9-keto fluprostenol, shifting its pharmacological profile away from that of fluprostenol and other FP-selective analogs like latanoprost free acid (EC50 = 54.6 nM at FP) and travoprost acid (EC50 = 3.2 nM at FP) [1].

Prostaglandin Receptor Pharmacology Receptor Selectivity Structural Biology

Functional Activity in Ex Vivo Uterine Smooth Muscle Relaxation

In an ex vivo study using isolated uterine strips from pregnant rats, 9-keto fluprostenol, tested over a concentration range of 10^-15 M to 10^-9 M, caused a statistically significant decrease in percent contractility (P < 0.05) [1]. This effect is characteristic of EP2/EP4-mediated smooth muscle relaxation and aligns with its predicted pharmacology as a PGE2 analog [1]. In contrast, the study showed that the natural FP agonist PGF2α did not decrease percent contractility under the same conditions [1], highlighting a functional differentiation between the EP-predicted 9-keto fluprostenol and its FP-active parent class.

Smooth Muscle Pharmacology Uterine Contractility Ex Vivo Organ Bath

Potential Prodrug Strategy via the Isopropyl Ester Derivative

9-Keto fluprostenol isopropyl ester (CAS 1219032-18-4) is a commercially available ester derivative that is oxidized at the C-9 position and serves as a potential prodrug for 9-keto fluprostenol . This prodrug strategy mirrors that of the widely used glaucoma drug travoprost, which is the isopropyl ester of fluprostenol . The ester moiety is designed to enhance corneal penetration, after which it is hydrolyzed to the active free acid. Notably, 9-keto fluprostenol isopropyl ester is a potential metabolite of travoprost itself , suggesting it may contribute to the overall pharmacological profile of this clinically used medication. No comparable EP-selective prodrug with the trifluoromethylphenoxy modification exists in the standard ophthalmic prostaglandin armamentarium.

Prodrug Design Ocular Pharmacology Pharmacokinetics

Specialized Utility as an Analytical Reference Standard and Impurity Marker

9-Keto fluprostenol is sold and utilized as a fully characterized reference standard for the active pharmaceutical ingredient (API) travoprost . It is compliant with regulatory guidelines and is employed for analytical method development and validation (AMV) . This specific, non-pharmacological application differentiates it from purely research-grade prostaglandin analogs. Its identity as a potential impurity or degradation product of travoprost makes it an essential tool for quality control and stability testing in the pharmaceutical industry. No other PGE2 analog can substitute for this function.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

High-Value Application Scenarios for 9-Keto Fluprostenol in Research and Industry


Investigating EP Receptor-Mediated Smooth Muscle Relaxation Pathways

Based on its demonstrated ability to decrease uterine contractility in an ex vivo model [1], 9-keto fluprostenol is a relevant tool compound for researchers investigating EP2 and EP4 receptor-mediated smooth muscle relaxation. Its activity at femto- to nanomolar concentrations makes it suitable for studies requiring high potency, and its structural design suggests greater stability than natural PGE2 . This application leverages its functional, PGE2-like profile in a well-defined tissue system, providing a basis for exploring novel tocolytic mechanisms or studying prostanoid receptor pharmacology in reproductive tissues.

Developing Novel Ophthalmic Formulations Targeting EP Receptors

The existence of the isopropyl ester prodrug form [1] positions 9-keto fluprostenol as a candidate for research into EP-targeted therapies for ocular conditions. While most commercial glaucoma drugs target the FP receptor (e.g., travoprost, latanoprost), 9-keto fluprostenol's predicted EP agonism offers a potential alternative pathway for reducing intraocular pressure or providing neuroprotection . The prodrug strategy, proven successful with travoprost, can be directly applied to 9-keto fluprostenol isopropyl ester for formulation studies involving corneal penetration and hydrolysis to the active 9-keto fluprostenol acid.

Pharmaceutical Quality Control and Stability Testing for Travoprost

9-Keto fluprostenol is a critical reference standard for the analysis of travoprost active pharmaceutical ingredient (API) and its finished drug products [1]. It is used in analytical method development and validation (AMV) to identify, quantify, and track this specific impurity or degradation product, ensuring compliance with regulatory guidelines for pharmaceutical purity and stability [1]. Its procurement is essential for analytical chemists in quality control laboratories responsible for the release and shelf-life monitoring of travoprost-containing medications.

Exploring the Metabolic Fate of FP Agonist Prodrugs

As a potential metabolite of travoprost [1], 9-keto fluprostenol (and its isopropyl ester) is a valuable tool for pharmacokinetic and drug metabolism studies. Researchers can use these compounds as analytical standards to detect and quantify the formation of this C-9 oxidized species in biological matrices following travoprost administration. This application is crucial for understanding the complete in vivo pharmacological and toxicological profile of widely used ophthalmic medications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-keto Fluprostenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.